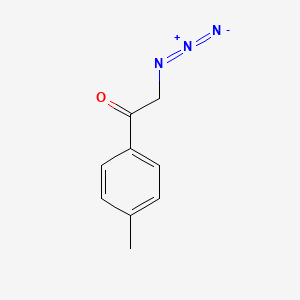

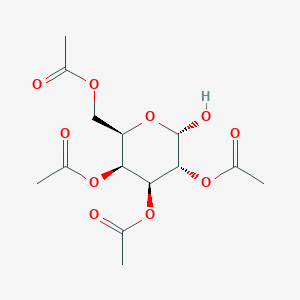

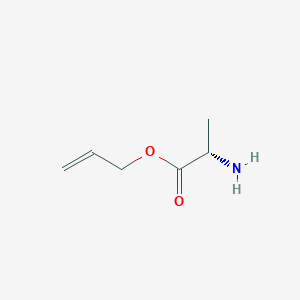

![molecular formula C6H9N3S B1337386 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine CAS No. 412334-36-2](/img/structure/B1337386.png)

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine” is a compound that has been studied for its potential anticancer properties . It is a dual kinase inhibitor of IGF1R and EGFR .

Synthesis Analysis

The synthesis of this compound involves the design and evaluation of a series of 2,3-dihydroimidazo[2,1-b]thiazoles . A series of saturated dihydroimidazo[2,1-b] thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis

The molecular structure of this compound involves a 2-oxa-6-azaspiro[3.3] heptane moiety incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b] thiazole scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H10ClN3S . Its average mass is 191.682 Da and its monoisotopic mass is 191.028397 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound's synthesis and chemical transformations have been a significant area of research. One study described the synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo[2,1-b]thiazolium salts through reactions involving dihydroimidazole-2-thiol and N-(3-chloro-2-oxopropyl)phthalimide, leading to dihydroimidazo[2,1-b]thiazol-3-ylmethanamine derivatives (V. Dianov, 2006). Another study focused on the synthesis of 2,3-Dihydroimidazo[2,1-b]thiazole derivatives via cyclization of N-allylimidazoline-2-thiones, highlighting novel methods for preparing such derivatives (M. Jasiński, G. Mlostoń, H. Heimgartner, 2010).

Biological Activities

Research into the biological applications of imidazo[2,1-b][1,3]thiazoles includes their potential as antimicrobial and anticancer agents. One study reported the design, synthesis, and antimicrobial activities of novel derivatives, showing significant antibacterial and antifungal properties (Kuldipsinh P. Barot, K. Manna, M. Ghate, 2017). Another investigation highlighted the synthesis of imidazo[2,1-b][1,3]thiazoles as potential anticancer agents, demonstrating moderate efficacy in suppressing kidney cancer cell growth, with less impact on other cancer cell lines (Л. М. Потиха, В. С. Броварец, 2020).

Drug Discovery and Development

Further research explored the dual kinase inhibition properties of 2,3-dihydroimidazo[2,1-b]thiazoles against IGF1R and EGFR, identifying compounds with nanomolar range activity and promising drug-like profiles for anticancer therapy (Pradip K Gadekar et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h4H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZCCHCRSVJWPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

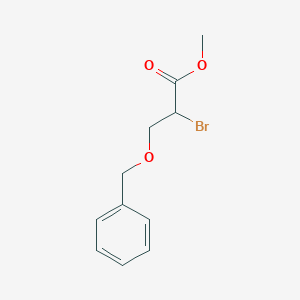

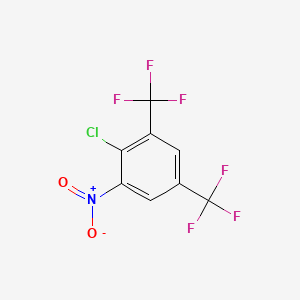

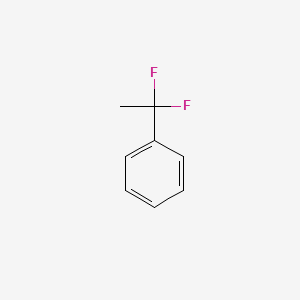

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)

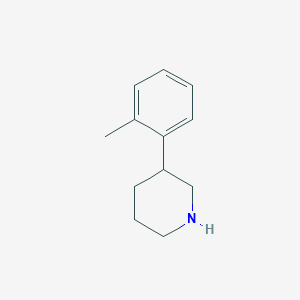

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)